molecular formula C17H22N2OS2 B2701468 (Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 312935-78-7

(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No.: B2701468
CAS No.: 312935-78-7
M. Wt: 334.5
InChI Key: XURJRYMLEFDDCJ-PTNGSMBKSA-N
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Description

This compound is a thioxothiazolidinone derivative. Thioxothiazolidinones are a class of organic compounds that contain a thiazolidine core, which is a five-membered ring with two heteroatoms, one of which is a sulfur atom . The presence of the diethylamino group and benzylidene moiety suggests that this compound could exhibit interesting chemical and biological properties.

Scientific Research Applications

Crystal Structure and Computational Studies

Thiazolidinones, including derivatives similar to the specified compound, have been characterized by their crystal structures, Hirshfeld surface analysis, and computational studies. These methods provide insights into the molecular configurations, interactions, and properties of thiazolidinones. For example, the study by Khelloul et al. (2016) on a related thiazolidin-4-one derivative emphasizes the importance of X-ray single crystal diffraction and theoretical investigations in understanding the geometric parameters and molecular interactions of such compounds (Khelloul et al., 2016).

Heterocyclic Synthesis

Thiazolidinone derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds. Behbehani and Ibrahim (2012) highlighted the utility of 4-thiazolidinones in synthesizing a variety of compounds with potential therapeutic applications. This includes the creation of enaminones and azolopyrimidines, showcasing the versatility of thiazolidinones in medicinal chemistry (Behbehani & Ibrahim, 2012).

Supramolecular Structures

The study of supramolecular structures of thiazolidin-4-one derivatives reveals their potential in forming hydrogen-bonded dimers, chains, and sheets. Delgado et al. (2005) demonstrated how these compounds exhibit extensive intermolecular contacts, which could be exploited in designing new materials or drug delivery systems (Delgado et al., 2005).

Anticancer Activity

Thiazolidinones, including those structurally related to the specified compound, have been evaluated for their anticancer activity. Kaminskyy et al. (2015) synthesized 4-aminothiazol-2(5H)-one derivatives and screened them for antitumor activity, highlighting the therapeutic potential of thiazolidinone derivatives in cancer treatment (Kaminskyy et al., 2015).

Protein Kinase Inhibition

Thiazolidinone derivatives have been identified as potent inhibitors of protein kinases, which are key targets in the development of treatments for neurological and oncological disorders. Bourahla et al. (2021) reported on the synthesis and testing of thiazolidin-4-ones as inhibitors, identifying compounds with nanomolar activity against DYRK1A, a protein kinase implicated in several diseases (Bourahla et al., 2021).

Properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c1-5-18(6-2)14-9-7-13(8-10-14)11-15-16(20)19(12(3)4)17(21)22-15/h7-12H,5-6H2,1-4H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURJRYMLEFDDCJ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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